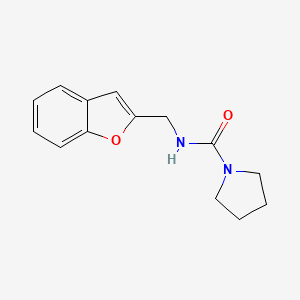
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide, also known as BPAM, is a chemical compound that has been studied for its potential application in scientific research. BPAM is a derivative of pyrrolidine and benzofuran, and it has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the release of neurotransmitters such as dopamine and serotonin. The modulation of these pathways is thought to underlie the anxiolytic and anti-depressant effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several interesting biochemical and physiological effects. In addition to its anxiolytic and anti-depressant effects, it has been found to have analgesic properties, indicating its potential as a pain medication. It has also been found to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide is its specificity for the sigma-1 receptor, which allows for more targeted research on the role of this receptor in various physiological processes. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for anxiety and depression. Further research is needed to establish its safety and efficacy in humans, as well as to determine the optimal dosage and administration method. Another area of interest is its potential as a pain medication, particularly for chronic pain conditions. Additionally, research on the neuroprotective effects of this compound could have implications for the treatment of neurodegenerative diseases. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of 2-(aminomethyl)benzofuran and pyrrolidine-1-carboxylic acid. The reaction is typically carried out in a solution of dichloromethane and triethylamine, with the addition of N,N'-dicyclohexylcarbodiimide as a coupling agent. The resulting product is purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been found to have anxiolytic and anti-depressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression.
Propriétés
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-7-3-4-8-16)15-10-12-9-11-5-1-2-6-13(11)18-12/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEJHQVTGMOVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)